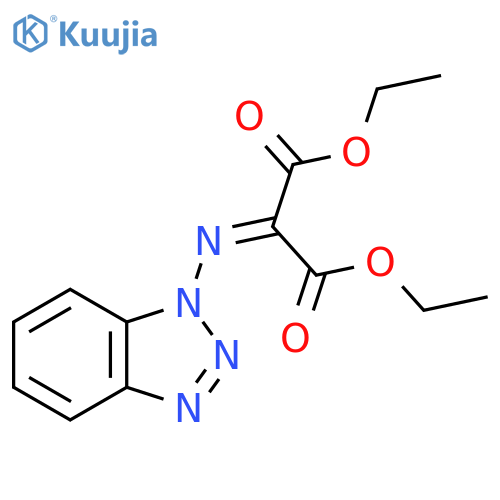Cas no 100796-79-0 (Diethyl (benzotriazol-1-yl)iminomalonate)

100796-79-0 structure
商品名:Diethyl (benzotriazol-1-yl)iminomalonate
Diethyl (benzotriazol-1-yl)iminomalonate 化学的及び物理的性質
名前と識別子
-
- diethyl 2-(benzotriazol-1-ylimino)propanedioate
- benzotriazol-1-ylimino-malonic acid diethyl ester
- Diaethyl-mesoxyliden-1-amino-benzotriazol
- Diethyl (1H-Benzotriazol-1-yl)Iminomalonate
- diethyl 2-(benzotriazolylazamethylene)propane-1,3-dioate
- DIETHYL 1-(BENZOTRIAZOLYLIMINO)MALONATE
- DIETHYL (BENZOTRIAZOL-1-YL)IMINOMALONATE
- Diethyl (1H-benzotriazol-1-yl)iminomalonate, 98%
- diethyl 2-(1H-benzo[d][1,2,3]triazol-1-ylimino)malonate
- DTXSID60401877
- Diethyl 2-((1H-benzo[d][1,2,3]triazol-1-yl)imino)malonate
- 100796-79-0
- SCHEMBL14596693
- AKOS024319307
- CS-0440419
- Diethyl2-((1H-benzo[d][1,2,3]triazol-1-yl)imino)malonate
- FT-0624811
- Diethyl [(1H-benzotriazol-1-yl)imino]propanedioate
- 1,3-diethyl 2-[(1H-1,2,3-benzotriazol-1-yl)imino]propanedioate
- AS-72451
- diethyl(benzotriazol-1-yl)iminomalonate
- Diethyl (benzotriazol-1-yl)iminomalonate
-
- MDL: MFCD00014571
- インチ: 1S/C13H14N4O4/c1-3-20-12(18)11(13(19)21-4-2)15-17-10-8-6-5-7-9(10)14-16-17/h5-8H,3-4H2,1-2H3
- InChIKey: HQLKNISWSLQKRF-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(/C(/C(=O)OCC)=N\N1C2C=CC=CC=2N=N1)=O
- BRN: 558840
計算された属性
- せいみつぶんしりょう: 290.10200
- どういたいしつりょう: 290.102
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 95.7A^2
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.34
- ゆうかいてん: 99-100°C
- ふってん: 413°Cat760mmHg
- フラッシュポイント: 203.6°C
- 屈折率: 1.608
- PSA: 95.67000
- LogP: 0.76160
Diethyl (benzotriazol-1-yl)iminomalonate セキュリティ情報
- セキュリティの説明: S22-S24/25
- セキュリティ用語:S22;S24/25
- ちょぞうじょうけん:(BD14713)
Diethyl (benzotriazol-1-yl)iminomalonate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Diethyl (benzotriazol-1-yl)iminomalonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-268884-5 g |
Diethyl (1H-benzotriazol-1-yl)iminomalonate, |
100796-79-0 | 5g |
¥805.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-268884-5g |
Diethyl (1H-benzotriazol-1-yl)iminomalonate, |
100796-79-0 | 5g |
¥805.00 | 2023-09-05 |
Diethyl (benzotriazol-1-yl)iminomalonate 関連文献
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
100796-79-0 (Diethyl (benzotriazol-1-yl)iminomalonate) 関連製品
- 100796-79-0(Diethyl (benzotriazol-1-yl)iminomalonate)
- 105026-62-8(1H-Benzotriazol-1-amine, N-butylidene-)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 111362-50-6(5-Amino-2-chlorobenzamide)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量